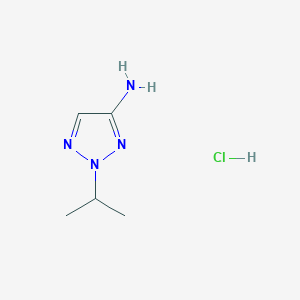

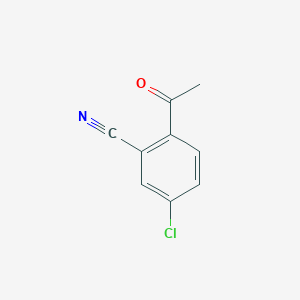

![molecular formula C6H12Cl2N2S B3100247 [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride CAS No. 136604-60-9](/img/structure/B3100247.png)

[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride

Overview

Description

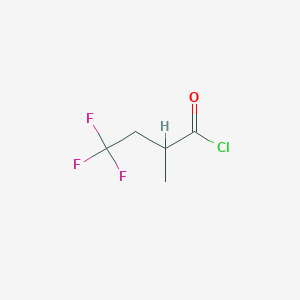

“[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269184-78-2 . It has a molecular weight of 230.18 . The compound is also known as [(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Heterocyclic Compound Synthesis and Properties

- Synthesis of Thiazolidinones : A study detailed the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines and thioglycolic acid. This process highlights the reactivity of chloral with amines to produce a variety of compounds depending on the amine type and reaction conditions, indicating the potential for structural modification and the exploration of novel chemical properties (Issac & Tierney, 1996).

Medicinal Chemistry and Pharmacology

Antimicrobial and Antitumor Agents : Research on 2,4‐Thiazolidinedione derivatives, known for a wide range of biological activities, underscored their significance as antimicrobial, anticancer, and antidiabetic agents. This review emphasized the structural flexibility of the 2,4‐TZD nucleus for developing novel drug molecules against various clinical disorders, reflecting the compound's potential for drug development (Singh et al., 2022).

Antitubercular Activity : A review on derivatives of isoniazid and their antitubercular activity against various mycobacteria species highlighted the potential of 2-isonicotinoylhydrazinecarboxamide derivatives in addressing tuberculosis. This study illustrates the ongoing efforts to design and evaluate new leads for anti-TB compounds, showcasing the importance of chemical modifications in enhancing therapeutic efficacy (Asif, 2014).

Chemical Transformations and Synthesis

- Isoxazolone Derivatives : Research on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones demonstrated the importance of isoxazolone derivatives in medicinal chemistry. These compounds show significant biological properties and serve as intermediates for synthesizing various heterocycles, highlighting the value of exploring novel synthetic routes for potential pharmaceutical applications (Laroum et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets can vary depending on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . The specific mode of action can depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways to induce their effects . The specific pathways affected can depend on the exact structure and functional groups present in the compound.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . The specific ADME properties can depend on the exact structure and functional groups present in the compound.

Result of Action

Thiazole derivatives are known to induce various molecular and cellular effects . The specific effects can depend on the exact structure and functional groups present in the compound.

Action Environment

Environmental factors can influence the action of many compounds . The specific influences can depend on the exact structure and functional groups present in the compound.

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJDEPWZKBPSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)

![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)

![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)

![4-[(Phenylsulfonyl)methyl]aniline](/img/structure/B3100196.png)

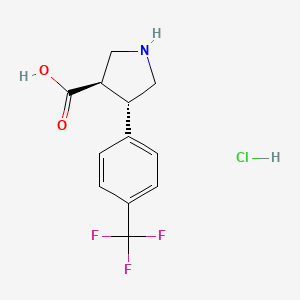

![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)